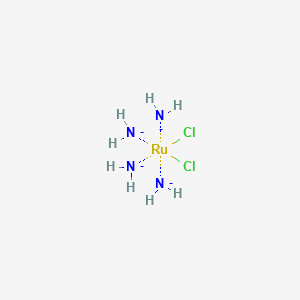
Ruthenium(1+), chloride, (OC-6-22)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(1+), chloride, (OC-6-22)-, also known as ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. It is a versatile compound that plays a significant role in various chemical processes and applications. Ruthenium is a member of the platinum group metals and is known for its catalytic properties and ability to form coordination complexes .
准备方法
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The reaction is conducted in the presence of carbon monoxide, which helps in the formation of the product. The process involves the following reaction: [ 2 \text{Ru} + 3 \text{Cl}_2 \rightarrow 2 \text{RuCl}_3 ] The reaction is carried out at elevated temperatures to ensure complete conversion of ruthenium metal to ruthenium(III) chloride .
Industrial Production Methods
In industrial settings, ruthenium(III) chloride is produced through the chlorination of ruthenium-containing ores or residues. The process involves the extraction of ruthenium from its ores, followed by chlorination to obtain ruthenium(III) chloride. This method is efficient and allows for the large-scale production of the compound .
化学反应分析
Types of Reactions
Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:
Oxidation: Ruthenium(III) chloride can be oxidized to form ruthenium tetroxide (RuO₄), a strong oxidizing agent.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sodium metaperiodate are used to oxidize ruthenium(III) chloride to ruthenium tetroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce ruthenium(III) chloride to lower oxidation states.
Substitution: Ligands such as phosphines, amines, and other donor molecules are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium coordination complexes
科学研究应用
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Ruthenium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Ruthenium-based compounds are being explored as potential therapeutic agents for cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Ruthenium(III) chloride is used in the production of electronic components, electroplating, and as a catalyst in industrial processes
作用机制
The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .
相似化合物的比较
Ruthenium(III) chloride can be compared with other ruthenium compounds and similar transition metal chlorides:
Ruthenium(IV) oxide (RuO₂): Unlike ruthenium(III) chloride, ruthenium(IV) oxide is an oxide and is used as a catalyst in different oxidation reactions.
Ruthenium tetroxide (RuO₄): This compound is a strong oxidizing agent and is used in organic synthesis for oxidation reactions.
Rhodium(III) chloride (RhCl₃): Similar to ruthenium(III) chloride, rhodium(III) chloride is used in catalysis and has similar chemical properties due to its position in the periodic table .
Conclusion
Ruthenium(1+), chloride, (OC-6-22)-, or ruthenium(III) chloride, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for scientific research and industrial processes.
属性
CAS 编号 |
63251-19-4 |
|---|---|
分子式 |
Cl2H8N4Ru-4 |
分子量 |
236.1 g/mol |
IUPAC 名称 |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChI 键 |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















